molecular formula C17H26O3 B14083326 3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol

3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol

Cat. No.: B14083326
M. Wt: 278.4 g/mol
InChI Key: MQZRYUHPQZOTGL-UHFFFAOYSA-N
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Description

3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol is a complex organic compound with a unique structure that includes a hydroxyethyl group, a dimethylated isochromen ring, and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol typically involves multiple steps, starting with the preparation of the isochromen ring. This can be achieved through a series of reactions, including cyclization and methylation. The hydroxyethyl group is then introduced via a substitution reaction, followed by the addition of the butanol side chain through a Grignard reaction or similar method.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The isochromen ring can be reduced to form a dihydro derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while reduction of the isochromen ring may produce a fully saturated compound.

Scientific Research Applications

3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological effect. The exact mechanism depends on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-hydroxyethyl)-4,7-dimethyl-1H-isochromen-3-yl]butan-2-ol: Similar structure but with a different isochromen ring configuration.

    3-[1-(2-hydroxyethyl)-4,7-dimethyl-2H-isochromen-3-yl]butan-2-ol: Another isomer with a different ring configuration.

    3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-2-yl]butan-2-ol: Similar structure with a different position of the hydroxyethyl group.

Uniqueness

The uniqueness of 3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol

InChI

InChI=1S/C17H26O3/c1-10-5-6-14-12(3)17(11(2)13(4)19)20-16(7-8-18)15(14)9-10/h5-6,9,11-13,16-19H,7-8H2,1-4H3

InChI Key

MQZRYUHPQZOTGL-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C2=C1C=CC(=C2)C)CCO)C(C)C(C)O

Origin of Product

United States

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